molecular formula C29H33F2N3O2 B10792445 N-Cyclobutyl-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]-amino}-8-fluorochromane-5-carboxamide

N-Cyclobutyl-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]-amino}-8-fluorochromane-5-carboxamide

Cat. No.: B10792445
M. Wt: 493.6 g/mol
InChI Key: OXCODUCJRWQMNC-UHFFFAOYSA-N
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Description

N-Cyclobutyl-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]-amino}-8-fluorochromane-5-carboxamide is a complex organic compound that features a unique combination of cyclobutyl, indole, and chromane moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclobutyl-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]-amino}-8-fluorochromane-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the cyclobutyl groups and the chromane moiety. Key steps include:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Cyclobutyl Group Introduction: The cyclobutyl groups are introduced via cycloaddition reactions, such as the Diels-Alder reaction.

    Chromane Moiety Formation: The chromane structure is formed through cyclization reactions involving phenolic compounds and aldehydes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]-amino}-8-fluorochromane-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the chromane oxygen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N-Cyclobutyl-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]-amino}-8-fluorochromane-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological receptors, particularly serotonin receptors.

    Medicine: Potential therapeutic agent for conditions related to serotonin imbalance, such as depression and anxiety.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-Cyclobutyl-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]-amino}-8-fluorochromane-5-carboxamide involves its interaction with serotonin receptors. The compound binds to the serotonin transporter, inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft. This leads to enhanced serotonergic signaling, which can have various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclobutyl-N-[3-(5-fluoro-1H-indol-3-yl)propyl]-8-fluorochromane-5-carboxamide
  • N-Cyclobutyl-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]-amino}-chromane-5-carboxamide

Uniqueness

N-Cyclobutyl-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]-amino}-8-fluorochromane-5-carboxamide is unique due to the presence of both cyclobutyl and chromane moieties, which contribute to its distinct chemical and biological properties. Its ability to modulate serotonin receptors sets it apart from other similar compounds, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C29H33F2N3O2

Molecular Weight

493.6 g/mol

IUPAC Name

N-cyclobutyl-3-[cyclobutyl-[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide

InChI

InChI=1S/C29H33F2N3O2/c30-19-9-12-27-24(14-19)18(16-32-27)4-3-13-34(21-7-2-8-21)22-15-25-23(29(35)33-20-5-1-6-20)10-11-26(31)28(25)36-17-22/h9-12,14,16,20-22,32H,1-8,13,15,17H2,(H,33,35)

InChI Key

OXCODUCJRWQMNC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC(=O)C2=C3CC(COC3=C(C=C2)F)N(CCCC4=CNC5=C4C=C(C=C5)F)C6CCC6

Origin of Product

United States

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